

4-Hydroxy-6-hydrazinylpyrimidine structure and characterization

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Compound of Interest

Compound Name: 4-Hydroxy-6-hydrazinylpyrimidine

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An In-Depth Technical Guide to the Structure and Characterization of **4-Hydroxy-6-hydrazinylpyrimidine**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-hydroxy-6-hydrazinylpyrimidine**, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a versatile chemical intermediate, its precise structure and purity are paramount for successful downstream applications in drug development. This document details its structural nuances, a reliable synthetic pathway, and a multi-technique approach to its definitive characterization, grounded in established analytical principles.

Molecular Structure and Physicochemical Properties

4-Hydroxy-6-hydrazinylpyrimidine is a substituted pyrimidine ring, which is an integral part of essential biological molecules like thymine and uracil.^[1] The core structure consists of a six-membered aromatic ring with two nitrogen atoms, functionalized with a hydroxyl (-OH) group at position 4 and a hydrazinyl (-NHNH₂) group at position 6.

Key Properties:

- Molecular Formula: C₄H₆N₄O

- Molecular Weight: 126.12 g/mol
- Appearance: Typically an off-white to pale yellow solid.

The Critical Role of Tautomerism

A key structural feature of **4-hydroxy-6-hydrazinylpyrimidine** is its existence in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton.^[1] For this molecule, keto-enol and amino-imino tautomerism are possible, leading to a dynamic equilibrium between several forms.

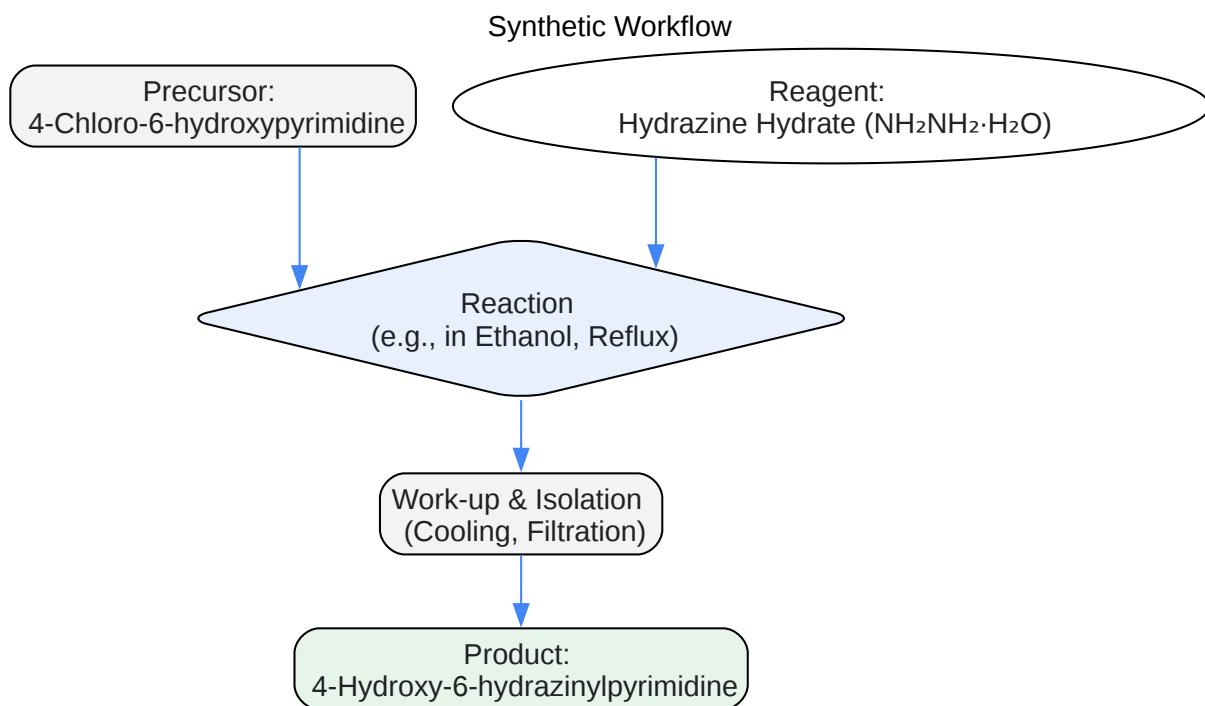
The presence of both a hydroxyl group and a pyrimidine ring allows for keto-enol tautomerism, where the "hydroxy" form can exist as its "pyrimidinone" (or keto) counterpart.^{[1][2]} Similarly, the hydrazinyl group can exhibit amino-imino tautomerism. The relative stability of these tautomers can be influenced by the solvent and solid-state packing effects.^[3] Understanding this equilibrium is crucial, as it directly impacts the compound's reactivity and its spectroscopic signature.

Caption: Tautomeric forms of **4-hydroxy-6-hydrazinylpyrimidine**.

Synthesis Pathway: Nucleophilic Substitution

The most direct and common method for synthesizing **4-hydroxy-6-hydrazinylpyrimidine** is via nucleophilic aromatic substitution. This involves reacting a pyrimidine ring bearing a suitable leaving group at the 6-position, such as a halogen, with hydrazine.

A logical precursor is 4-chloro-6-hydroxypyrimidine. The chloro group is an excellent leaving group, and its substitution by the strongly nucleophilic hydrazine proceeds efficiently.



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Caption: General workflow for synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on laboratory conditions and scale.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-6-hydroxypyrimidine (1.0 eq) in a suitable solvent like ethanol or methanol.
- **Reagent Addition:** Add hydrazine hydrate (approx. 1.2-1.5 eq) dropwise to the stirred suspension at room temperature. The choice of excess hydrazine ensures the complete consumption of the starting material.

- Heating: Heat the reaction mixture to reflux (typically 70-80°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the substitution reaction.
- Isolation: Upon completion, cool the mixture in an ice bath. The product often precipitates out of the solution upon cooling.
- Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold water or ethanol to remove excess hydrazine and other soluble impurities, then dry under vacuum.^[4]

Comprehensive Structural Characterization

A combination of spectroscopic methods is required for unambiguous structural confirmation. The data from these techniques are complementary and together provide a complete picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. For a compound with exchangeable protons (-OH, -NH, -NH₂), a deuterated polar aprotic solvent like DMSO-d₆ is the solvent of choice.

Step-by-Step Protocol for NMR Sample Preparation:

- Weigh approximately 5-10 mg of the dried sample.
- Dissolve the sample in ~0.6 mL of DMSO-d₆ in an NMR tube.
- Cap the tube and vortex gently until the sample is fully dissolved.
- Acquire ¹H and ¹³C NMR spectra.

Expected Spectral Features:

- ¹H NMR (in DMSO-d₆):

- Pyrimidine Protons: Two signals in the aromatic region (δ 6.0-8.5 ppm), corresponding to the protons at the C2 and C5 positions of the pyrimidine ring.
- Hydrazinyl Protons (-NH-NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shifts can vary, but typically appear downfield (e.g., δ 4.0-10.0 ppm). The NH₂ protons and the single NH proton may show distinct signals.
- Hydroxyl Proton (-OH): A broad singlet, often far downfield (δ > 10.0 ppm), due to hydrogen bonding and its tautomeric equilibrium with the keto form.[5]
- ¹³C NMR (in DMSO-d₆):
 - Expect four distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to heteroatoms (C4, C6) will be significantly downfield (e.g., δ > 150 ppm).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The tautomeric equilibrium significantly influences the spectrum. For instance, the presence of a strong C=O stretching band would confirm a significant population of the keto tautomer in the solid state.

Step-by-Step Protocol for KBr Pellet Preparation:

- Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Analyze the pellet using an FTIR spectrometer.[7]

Expected Absorption Bands:

- O-H/N-H Stretching: A broad band in the 3100-3500 cm⁻¹ region, characteristic of hydroxyl and amine groups involved in hydrogen bonding.[8]
- C=O Stretching: A strong, sharp band between 1650-1700 cm⁻¹ would indicate the presence of the keto (pyrimidinone) form.[8]

- C=N and C=C Stretching: Multiple bands in the 1500-1650 cm^{-1} region corresponding to the stretching vibrations of the pyrimidine ring.
- N-H Bending: A band around 1600-1640 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule.

Step-by-Step Protocol for ESI-MS Sample Preparation:

- Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- A small amount of formic acid may be added to promote protonation for positive ion mode analysis.
- Infuse the solution directly into the mass spectrometer.

Expected Data:

- The primary result is the mass-to-charge ratio (m/z). In positive ion mode, the expected peak would be for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 127.12. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, validating the molecular formula $\text{C}_4\text{H}_6\text{N}_4\text{O}$.^{[6][9]}

Summary of Characterization Data

The following table summarizes the expected analytical data for the structural confirmation of **4-hydroxy-6-hydrazinylpyrimidine**.

Analytical Technique	Parameter	Expected Result	Interpretation
¹ H NMR	Chemical Shift (δ)	~6.0-8.5 ppm (2H), broad signals for NH/OH	Confirms pyrimidine ring protons and exchangeable protons.
¹³ C NMR	Chemical Shift (δ)	4 signals, with C4/C6 > 150 ppm	Confirms the four unique carbon environments.
FTIR	Wavenumber (cm ⁻¹)	3100-3500 (broad), 1650-1700 (strong), 1500-1650	Identifies O-H/N-H, C=O (keto form), and C=N/C=C groups.
HRMS (ESI+)	Mass-to-Charge (m/z)	~127.0618 for [C ₄ H ₇ N ₄ O] ⁺	Confirms the elemental composition and molecular weight.
Elemental Analysis	% Composition	C: 38.09%, H: 4.79%, N: 44.42%, O: 12.69%	Verifies the empirical formula of the bulk sample.

Conclusion

The successful synthesis and characterization of **4-hydroxy-6-hydrazinylpyrimidine** rely on a systematic approach. The synthetic route via nucleophilic substitution of a chloropyrimidine is efficient and reliable. Unambiguous structural verification is achieved not by a single technique, but by the convergence of evidence from NMR, IR, and mass spectrometry. Acknowledging the role of tautomerism is fundamental to correctly interpreting the spectroscopic data. The protocols and expected data outlined in this guide provide researchers with a robust framework for the validation of this important chemical building block.

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